![molecular formula C19H22O5 B14367463 Ethyl [2-(benzyloxy)-3,4-dimethoxyphenyl]acetate CAS No. 90158-04-6](/img/structure/B14367463.png)
Ethyl [2-(benzyloxy)-3,4-dimethoxyphenyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [2-(benzyloxy)-3,4-dimethoxyphenyl]acetate is an organic compound with the molecular formula C18H22O5 It is a derivative of phenylacetic acid, featuring a benzyloxy group and two methoxy groups attached to the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-(benzyloxy)-3,4-dimethoxyphenyl]acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Starting Material: 2-(benzyloxy)-3,4-dimethoxyphenylacetic acid
Reagent: Ethanol
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Conditions: Reflux
The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl [2-(benzyloxy)-3,4-dimethoxyphenyl]acetate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products Formed
Oxidation: Benzaldehyde derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted phenylacetic acid derivatives
Aplicaciones Científicas De Investigación
Ethyl [2-(benzyloxy)-3,4-dimethoxyphenyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl [2-(benzyloxy)-3,4-dimethoxyphenyl]acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
Ethyl [2-(benzyloxy)-3,4-dimethoxyphenyl]acetate can be compared with other similar compounds, such as:
Ethyl [2-(benzyloxy)-4-methoxyphenyl]acetate: Lacks one methoxy group, which may affect its reactivity and biological activity.
Ethyl [2-(benzyloxy)-3,4-dihydroxyphenyl]acetate:
Ethyl [2-(benzyloxy)-3,4-dimethoxyphenyl]propionate: Has a propionate ester group instead of an acetate group, which can influence its chemical behavior and uses.
The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
90158-04-6 |
|---|---|
Fórmula molecular |
C19H22O5 |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
ethyl 2-(3,4-dimethoxy-2-phenylmethoxyphenyl)acetate |
InChI |
InChI=1S/C19H22O5/c1-4-23-17(20)12-15-10-11-16(21-2)19(22-3)18(15)24-13-14-8-6-5-7-9-14/h5-11H,4,12-13H2,1-3H3 |
Clave InChI |
JXIDCWQFBLKCSI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=C(C(=C(C=C1)OC)OC)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


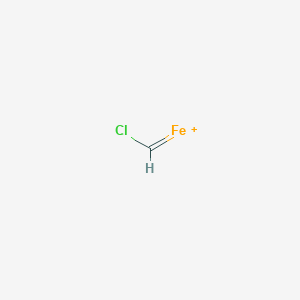
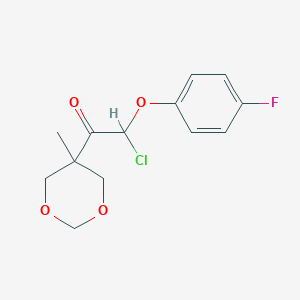
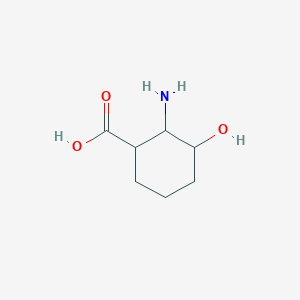
![2-[(2-Bromophenyl)methoxy]-5-chloroaniline](/img/structure/B14367411.png)
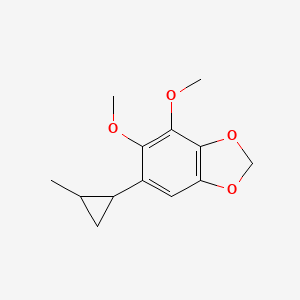
![6-methoxy-3-methyl-4H-benzo[c][1,8]naphthyridin-1-one](/img/structure/B14367427.png)
![8-[Bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione](/img/structure/B14367436.png)
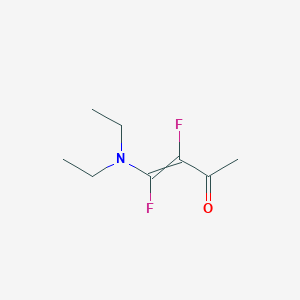
![Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate](/img/structure/B14367445.png)
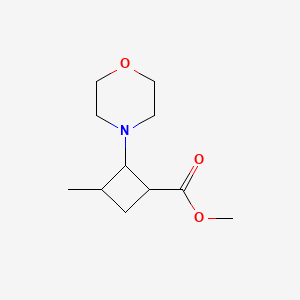
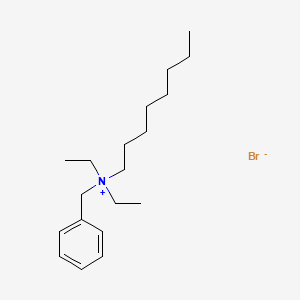
![ethyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate](/img/structure/B14367469.png)
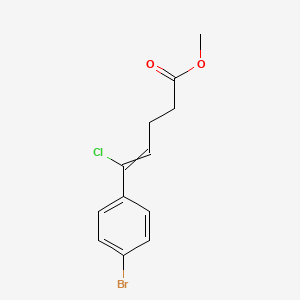
![Methyl (2H-[1,3]dithiolo[4,5-b]quinoxalin-2-yl)acetate](/img/structure/B14367471.png)
